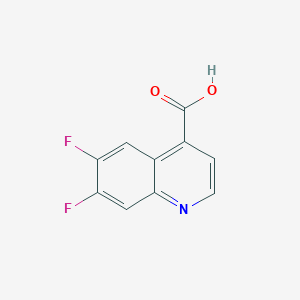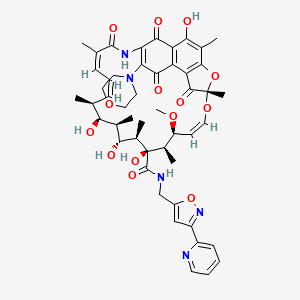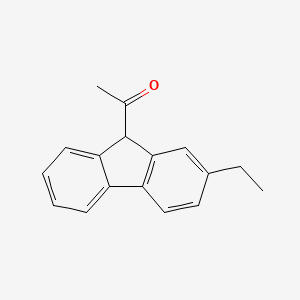
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group at the 4-position, an ethenylamino group at the 6-position, and a triazinone core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride and ethylenediamine.
Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with ethylenediamine to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the triazinone core.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone core to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced triazine derivatives with different functional groups.
Substitution Products: Substituted triazine compounds with diverse applications.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways: It may interfere with metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-hydroxy-2-mercapto pyrimidine: Another triazine derivative with different substituents.
2-Substituted-4-amino-6-halogenquinolines: Compounds with similar amino and halogen substituents but different core structures.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A heterocyclic compound with a different ring system but similar functional groups.
Uniqueness
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one is unique due to its specific combination of amino and ethenylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
914486-13-8 |
|---|---|
Molekularformel |
C5H7N5O |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
6-amino-4-(ethenylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H7N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H,1H2,(H4,6,7,8,9,10,11) |
InChI-Schlüssel |
RTEMRUGYWGUNKM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CNC1=NC(=O)NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)
![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)



![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)



